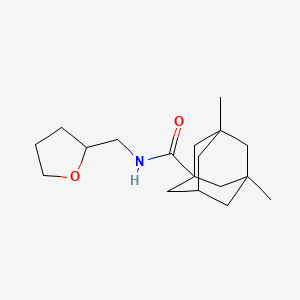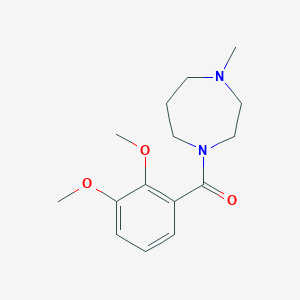
1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide involves several steps:
Cyanoacetylation of Amines: The initial step involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives.
Formation of Piperidine Derivatives: The cyanoacetamide derivatives undergo further reactions, including hydrogenation, cyclization, and amination, to form the piperidine ring.
Introduction of Substituents: The butylsulfonyl and cyanophenyl groups are introduced through substitution reactions, completing the synthesis of the target compound.
Industrial production methods typically involve optimizing these reactions to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The piperidine ring allows for various substitution reactions, introducing different functional groups at specific positions.
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and substituents allow the compound to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
1-Butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives:
1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide: This compound features a similar piperidine ring but with different substituents, leading to distinct biological activities.
1-(4-Cyanophenyl)piperidine-4-carboxamide: Another related compound with a cyanophenyl group, but lacking the butylsulfonyl substituent, resulting in different chemical properties.
Properties
IUPAC Name |
1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-3-12-24(22,23)20-10-8-14(9-11-20)17(21)19-16-7-5-4-6-15(16)13-18/h4-7,14H,2-3,8-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAOPORVNSZNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5349719.png)

![N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE](/img/structure/B5349729.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349735.png)
![4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine](/img/structure/B5349736.png)
![(3S*,4R*)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349750.png)
![(3S*,5R*)-1-(cyclopentylacetyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349762.png)
![4-chloro-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5349771.png)
![4-[(E)-2-[4-[(4-bromophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5349776.png)
![6-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B5349798.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5349814.png)
![(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-5-(pyridine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5349815.png)

![N-(2-hydroxyethyl)-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B5349827.png)
